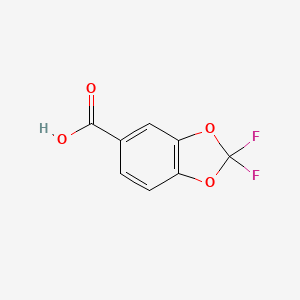

2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2-difluoro-1,3-benzodioxole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2O4/c9-8(10)13-5-2-1-4(7(11)12)3-6(5)14-8/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJLDRFCNFNQTTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)OC(O2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00346016 | |

| Record name | 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

656-46-2 | |

| Record name | 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=656-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthesis protocol for 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid, a valuable building block in pharmaceutical and agrochemical research. The synthesis is presented as a two-step process commencing from the readily available starting material, methyl 3,4-dihydroxybenzoate. This document details the experimental procedures, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to facilitate understanding and replication.

Synthesis Overview

The synthesis of this compound can be efficiently achieved through a two-step reaction sequence:

-

Difluoromethylenation: The initial step involves the formation of the 2,2-difluoro-1,3-benzodioxole ring system. This is accomplished by the reaction of methyl 3,4-dihydroxybenzoate with a suitable difluorocarbene precursor.

-

Hydrolysis: The subsequent step is the saponification of the methyl ester to the desired carboxylic acid.

This approach is advantageous due to the commercial availability of the starting material and the generally high-yielding nature of the individual steps.

Experimental Protocols

Step 1: Synthesis of Methyl 2,2-difluoro-1,3-benzodioxole-5-carboxylate

This procedure outlines the difluoromethylenation of methyl 3,4-dihydroxybenzoate.

Reaction Scheme:

Caption: Reaction scheme for the synthesis of the intermediate.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) |

| Methyl 3,4-dihydroxybenzoate | 168.15 |

| Dibromodifluoromethane | 209.82 |

| Potassium Carbonate (K₂CO₃) | 138.21 |

| N,N-Dimethylformamide (DMF) | 73.09 |

Procedure:

-

To a stirred solution of methyl 3,4-dihydroxybenzoate in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate.

-

Heat the mixture to the specified reaction temperature.

-

Slowly add dibromodifluoromethane to the reaction mixture.

-

Maintain the reaction at temperature for the specified duration, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure methyl 2,2-difluoro-1,3-benzodioxole-5-carboxylate.

Quantitative Data:

| Parameter | Value |

| Reaction Temperature | 100-120 °C |

| Reaction Time | 4-6 hours |

| Yield | 85-95% |

Step 2: Synthesis of this compound

This procedure details the hydrolysis of the methyl ester intermediate.

Reaction Scheme:

Caption: Reaction scheme for the final product synthesis.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) |

| Methyl 2,2-difluoro-1,3-benzodioxole-5-carboxylate | 216.14 |

| Sodium Hydroxide (NaOH) | 40.00 |

| Methanol (MeOH) | 32.04 |

| Water (H₂O) | 18.02 |

| Hydrochloric Acid (HCl) | 36.46 |

Procedure:

-

Dissolve methyl 2,2-difluoro-1,3-benzodioxole-5-carboxylate in a mixture of methanol and water.

-

Add a solution of sodium hydroxide in water to the mixture.

-

Heat the reaction mixture to reflux and stir for the specified time, monitoring the reaction by TLC until the starting material is consumed.

-

After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexane) to remove any unreacted starting material.

-

Acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid, resulting in the precipitation of the carboxylic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Quantitative Data:

| Parameter | Value |

| Reaction Temperature | Reflux (approx. 80-90 °C) |

| Reaction Time | 2-4 hours |

| Yield | >95% |

Visualizations

Overall Synthesis Workflow

The following diagram illustrates the complete workflow for the synthesis of this compound.

Caption: Overall synthesis workflow.

Detailed Reaction Pathway

This diagram provides a more detailed look at the chemical transformations occurring in each step of the synthesis.

Caption: Detailed chemical reaction pathway.

Safety Considerations

-

Dibromodifluoromethane is a volatile and potentially harmful substance. Handle in a well-ventilated fume hood.

-

Strong acids and bases (Hydrochloric Acid, Sodium Hydroxide) are corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

All reactions should be carried out by trained personnel in a properly equipped laboratory. Review the Safety Data Sheets (SDS) for all chemicals before use.

This guide provides a robust and reproducible protocol for the synthesis of this compound. The presented data and visualizations are intended to support researchers in the successful execution of this synthetic route.

"2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid" chemical properties

An In-depth Technical Guide to 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid

Introduction

This compound is an organofluorine compound featuring a benzodioxole core structure. The presence of the difluoromethylenedioxy group and the carboxylic acid moiety imparts unique electronic properties and chemical reactivity, making it a valuable building block in medicinal chemistry and materials science. Its significance is highlighted by its role as a key intermediate in the synthesis of modern pharmaceuticals, most notably CFTR modulators. This guide provides a comprehensive overview of its chemical properties, synthesis, and relevant biological context for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is typically a white to pale-colored crystalline solid at room temperature. The difluoromethylenedioxy group acts as a bioisostere for other functionalities and can enhance metabolic stability and binding affinity in drug candidates.[1]

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | 3,4-[Difluoromethylenedioxy]benzoic acid, 2,2-Difluorobenzodioxole-5-carboxylic acid | [2][3] |

| CAS Number | 656-46-2 | [2] |

| Molecular Formula | C₈H₄F₂O₄ | [2] |

| Molecular Weight | 202.11 g/mol | [2] |

| Appearance | White to pale brown or pale grey crystals or powder | [4] |

| Melting Point | 151.5 - 157.5 °C | [4] |

| Solubility | Very slightly soluble in water (predicted for a related derivative) | [5] |

Spectral Data

While specific spectra for this compound are not widely published, characteristic spectral data can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts / Frequencies |

| ¹H NMR | Signals expected in the aromatic region (approx. 7.0-8.0 ppm) and a characteristic downfield signal for the carboxylic acid proton (>10 ppm). |

| ¹³C NMR | Signals for aromatic carbons, the carboxyl carbon (approx. 165-185 ppm), and the unique triplet for the CF₂ carbon. |

| IR Spectroscopy | Characteristic C=O stretch for the carboxylic acid (approx. 1680-1710 cm⁻¹), a broad O-H stretch (approx. 2500-3300 cm⁻¹), and C-F stretching bands. |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z 202, with common fragments corresponding to the loss of -OH (m/z 185) and -COOH (m/z 157).[2] |

Safety and Handling

This compound is classified as an irritant.[6] Standard laboratory safety protocols should be strictly followed.

-

Hazard Statements : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][7]

-

Precautionary Measures :

-

Use only in a well-ventilated area.[8]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[8]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[8][9]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][9]

-

IF ON SKIN: Wash with plenty of water.[8]

-

-

Storage : Store in a cool, dry, well-ventilated place in a tightly closed container.[6]

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the formation of the 2,2-difluoro-1,3-benzodioxole core, followed by functionalization to introduce the carboxylic acid group. One plausible method is the hydrolysis of the corresponding nitrile derivative.[10]

Step 1: Synthesis of 2,2-Difluoro-1,3-benzodioxole The core structure can be prepared from 2,2-dichloro-1,3-benzodioxole via a halogen exchange reaction.[11]

-

Reactants : 2,2-dichloro-1,3-benzodioxole, anhydrous potassium fluoride (KF).

-

Procedure :

-

Charge a three-necked round-bottom flask equipped with a stirrer and condenser with anhydrous potassium fluoride and 2,2-dichloro-1,3-benzodioxole.[11]

-

Heat the mixture to approximately 140 °C with stirring.[11]

-

Monitor the reaction progress by gas chromatography until the starting material is fully consumed (approx. 8 hours).[11]

-

Cool the reaction mixture and add water to dissolve the inorganic salts.

-

The organic phase, primarily 2,2-difluoro-1,3-benzodioxole, separates and can be purified by distillation.[11]

-

Step 2: Functionalization and Hydrolysis The carboxylic acid can be introduced via a nitrile intermediate.

-

Reactants : 2,2-Difluoro-1,3-benzodioxole, a suitable cyanating agent, followed by a strong acid or base for hydrolysis.

-

Procedure :

-

Introduce a cyano group onto the 5-position of the benzodioxole ring using standard aromatic cyanation methods.

-

Hydrolyze the resulting 2,2-difluoro-1,3-benzodioxole-5-carbonitrile to the carboxylic acid. This is typically achieved by refluxing with a strong acid (e.g., HCl, H₂SO₄) or a strong base (e.g., NaOH) in an aqueous or alcoholic solution.[10]

-

After hydrolysis, acidify the reaction mixture (if a basic hydrolysis was performed) to precipitate the carboxylic acid product.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

Purification Protocol: Recrystallization

The crude product can be purified by recrystallization to obtain a high-purity solid.

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or an ethanol/water mixture).

-

Hot-filter the solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Analytical Protocol: Acid-Base Titration

The purity of the final product can be determined by aqueous acid-base titration.[4]

-

Accurately weigh a sample of the dried product and dissolve it in a suitable solvent (e.g., ethanol/water).

-

Add a few drops of a suitable indicator (e.g., phenolphthalein).

-

Titrate the solution with a standardized solution of sodium hydroxide (NaOH) until the endpoint is reached (indicated by a persistent color change).

-

Calculate the purity based on the volume of titrant used, its concentration, and the initial mass of the sample.

Visualizations

Logical Relationship: Synthetic Pathway

Caption: Plausible synthetic route to the target compound.

Experimental Workflow

Caption: A typical workflow for synthesis and purification.[2][4][12]

Application Context: CFTR Modulator Signaling

This compound is a precursor to a key fragment in Lumacaftor (VX-809), a "corrector" drug for treating cystic fibrosis.[1][8] This diagram illustrates the mechanism of CFTR correctors.

Caption: Role of CFTR correctors in rescuing mutated protein.[6][8][13]

References

- 1. Fluorinated Benzodioxoles - Enamine [enamine.net]

- 2. youtube.com [youtube.com]

- 3. This compound | C8H4F2O4 | CID 608772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biotage.com [biotage.com]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Frontiers | CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine [frontiersin.org]

- 7. 2,2-Difluoro-1,3-benzodioxole | C7H4F2O2 | CID 74103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Lumacaftor | C24H18F2N2O5 | CID 16678941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. benchchem.com [benchchem.com]

- 11. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]

- 12. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow [connect.discoveracs.org]

- 13. Cell signaling and regulation of CFTR expression in cystic fibrosis cells in the era of high efficiency modulator therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid (CAS: 656-46-2)

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid, with CAS number 656-46-2, is a fluorinated aromatic carboxylic acid that has garnered significant interest as a key building block in the synthesis of complex organic molecules. Its structural distinction lies in the difluorinated methylenedioxy bridge, a feature that imparts unique physicochemical properties to its derivatives. The incorporation of fluorine atoms can significantly alter characteristics such as metabolic stability, membrane permeability, and binding affinity to biological targets.[1]

The benzodioxole moiety itself is recognized as a privileged structure in drug discovery, often contributing to favorable bioavailability.[1] Consequently, this compound serves as a crucial intermediate in the development of novel therapeutic agents and agrochemicals.[1][2][3][4][5] Notably, the 2,2-difluoro-1,3-benzodioxole core is a component of innovative drugs like Lumacaftor and Tezacaftor, which are small molecule chaperones used in the treatment of cystic fibrosis.[6] This guide provides a comprehensive overview of its properties, synthesis, applications, and biological significance.

Physicochemical and Spectroscopic Data

Quantitative data for this compound are summarized below. These properties are essential for its application in chemical synthesis and drug design.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 656-46-2 | [7][8] |

| Molecular Formula | C₈H₄F₂O₄ | [7] |

| Molecular Weight | 202.11 g/mol | [7] |

| IUPAC Name | This compound | [7] |

| Melting Point | 151.5-157.5 °C | [8] |

| Appearance | White to pale brown or pale grey crystals or powder | [8] |

| Purity | ≥97.0% | [8] |

| InChI Key | VJLDRFCNFNQTTH-UHFFFAOYSA-N | [7] |

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Aromatic protons would appear in the downfield region (typically 7-8 ppm). The carboxylic acid proton would be a broad singlet further downfield (>10 ppm). |

| ¹³C NMR | Signals for aromatic carbons, the carboxyl carbon, and the unique CF₂ carbon would be observable. The CF₂ carbon would show a characteristic triplet due to fluorine coupling. |

| ¹⁹F NMR | A singlet would be expected, corresponding to the two equivalent fluorine atoms. |

| Mass Spec (ESI-MS) | [M-H]⁻ ion at m/z ≈ 201.00 |

Synthesis and Experimental Protocols

The synthesis of the 2,2-difluoro-1,3-benzodioxole core is typically achieved through the reaction of a catechol derivative with a geminal difluorinating agent.[1] A common method involves the reaction of catechol with dibromodifluoromethane.[1] The carboxylic acid moiety can be introduced via various synthetic routes, often starting from a precursor with a group that can be converted to a carboxylic acid, such as a nitrile.[1]

General Synthesis Workflow

A plausible synthetic pathway for this compound can be envisioned starting from 3,4-dihydroxybenzonitrile. This workflow illustrates the key transformations.

Caption: General synthesis workflow for the target compound.

Example Experimental Protocol: Hydrolysis of the Nitrile Precursor

This protocol is a representative example for the conversion of 2,2-Difluoro-1,3-benzodioxole-5-carbonitrile to the final carboxylic acid.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,2-Difluoro-1,3-benzodioxole-5-carbonitrile (1.0 eq).

-

Reagent Addition: Add a solution of aqueous sodium hydroxide (e.g., 6M, 10 eq).

-

Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then place in an ice bath.

-

Acidification: Slowly acidify the reaction mixture with concentrated hydrochloric acid until the pH is approximately 1-2. A precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Purification: Wash the solid with cold water and then dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Applications in Drug Development

The 2,2-difluoro-1,3-benzodioxole moiety is a key pharmacophore in several modern therapeutic agents. Its inclusion is a strategic choice to enhance metabolic stability and other pharmacokinetic properties.

Intermediate for CFTR Modulators

This carboxylic acid is a critical building block for drugs that target the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[6][9] Mutations in the CFTR gene cause cystic fibrosis.[9][10]

-

Ivacaftor (Kalydeco®): A CFTR potentiator that enhances the channel gating of CFTR, approved for patients with specific gating mutations.[9][11]

-

Lumacaftor and Tezacaftor: These are CFTR correctors that help the misfolded ΔF508-CFTR protein to fold correctly and traffic to the cell surface.[6] The difluoro-1,3-benzodioxol-5-yl group is crucial for their function.[6]

The synthesis of these complex molecules often involves the coupling of the this compound (or an activated derivative) with another key intermediate.

Other Potential Pharmaceutical Applications

The parent structure, 2,2-difluoro-1,3-benzodioxole, is used in the synthesis of:

-

Kv3 Inhibitors: Targeting potassium channels involved in neurological disorders.[2][3][5]

-

Renin Inhibitors: For the treatment of hypertension and other cardiovascular conditions.[2][3][5]

The carboxylic acid functional group provides a convenient handle for forming amide bonds, a common linkage in many active pharmaceutical ingredients.

Biological Significance and Signaling Pathways

While this compound is primarily an intermediate and not biologically active itself, the compounds derived from it have profound biological effects. The most well-documented is the modulation of the CFTR protein.

CFTR Protein Modulation Pathway

Ivacaftor, synthesized using a derivative of the topic compound, acts on CFTR channels that are present at the cell surface but have a gating defect (i.e., they do not open properly). It functions as a potentiator, increasing the probability that the channel is open and allowing for increased chloride ion transport. This helps to restore the hydration of the airway surface liquid, a key issue in cystic fibrosis.

Caption: Simplified pathway of Ivacaftor's action on CFTR.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

H315: Causes skin irritation.[7]

-

H319: Causes serious eye irritation.[7]

-

H335: May cause respiratory irritation.[7]

Precautionary Statements: Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[7] Work should be conducted in a well-ventilated area or a fume hood.[7]

Storage: Store in a well-closed container in a dry and well-ventilated place, under an inert atmosphere at room temperature.

Conclusion

This compound is a high-value chemical intermediate with significant applications in the pharmaceutical industry. Its unique fluorinated structure is instrumental in the design of modern drugs, most notably the CFTR modulators that have revolutionized the treatment of cystic fibrosis. The synthetic accessibility and the advantageous properties conferred by the difluorobenzodioxole moiety ensure its continued importance in medicinal chemistry and drug development. This guide has provided a technical overview to support researchers and scientists in leveraging this versatile building block for future innovations.

References

- 1. 2,2-Difluoro-4-cyano-1,3-benzodioxole|CAS 161886-18-6 [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 2,2-Difluoro-1,3-benzodioxole | 1583-59-1 [chemicalbook.com]

- 4. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]

- 5. lookchem.com [lookchem.com]

- 6. Fluorinated Benzodioxoles - Enamine [enamine.net]

- 7. This compound | C8H4F2O4 | CID 608772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound, 97+% 1 g | Request for Quote [thermofisher.com]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid: Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid is a fluorinated aromatic carboxylic acid that has garnered significant attention in the pharmaceutical industry. Its unique structural and electronic properties make it a valuable building block in the synthesis of complex therapeutic agents. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and its pivotal role as a key intermediate in the development of modern pharmaceuticals.

Molecular Structure and Chemical Identity

This compound is characterized by a benzodioxole ring system where the methylene bridge is substituted with two fluorine atoms, and a carboxylic acid group is attached at the 5-position of the benzene ring.

The molecular structure can be represented by the following diagram:

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 656-46-2[1] |

| Molecular Formula | C₈H₄F₂O₄[1] |

| SMILES | C1=CC2=C(C=C1C(=O)O)OC(O2)(F)F[1] |

| InChIKey | VJLDRFCNFNQTTH-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. The presence of the difluoromethylenedioxy group significantly influences its electronic properties and lipophilicity.

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 202.11 g/mol | [1] |

| Appearance | White to pale brown or pale grey crystals or powder | [2] |

| Melting Point | 151.5-157.5 °C | [2] |

| Assay | ≥97.0 to ≤103.0% (Aqueous acid-base Titration) | [2] |

| XLogP3 | 1.2 | [1] |

Synthesis Protocols

The synthesis of this compound is a multi-step process. A common synthetic pathway involves the preparation of the core 2,2-difluoro-1,3-benzodioxole ring system, followed by the introduction of the carboxylic acid group at the 5-position.

Synthesis of 2,2-Difluoro-1,3-benzodioxole

A documented method for the synthesis of the parent 2,2-difluoro-1,3-benzodioxole involves the fluorination of 2,2-dichloro-1,3-benzodioxole.[3]

Experimental Protocol:

-

Reactants: 2,2-dichloro-1,3-benzodioxole, potassium fluoride (anhydrous), and a catalyst such as potassium hydrogen fluoride.

-

Procedure:

-

In a three-necked round-bottom flask equipped with a stirrer and condenser, charge anhydrous potassium fluoride and 2,2-dichloro-1,3-benzodioxole.

-

Add a catalytic amount of potassium hydrogen fluoride.

-

Heat the mixture to 140 °C with stirring.

-

Monitor the reaction progress by gas chromatography. The reaction is typically complete within 8 hours.

-

After completion, cool the reaction mixture and add water to dissolve the inorganic salts.

-

The organic phase, primarily consisting of 2,2-difluoro-1,3-benzodioxole, separates and can be purified by distillation.

-

Carboxylation of 2,2-Difluoro-1,3-benzodioxole

Proposed Experimental Protocol (General):

-

Reactants: 2,2-difluoro-1,3-benzodioxole, a strong lithium base (e.g., n-butyllithium or lithium diisopropylamide), and a source of carbon dioxide (e.g., dry ice).

-

Procedure:

-

Dissolve 2,2-difluoro-1,3-benzodioxole in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to a low temperature (typically -78 °C).

-

Slowly add the strong lithium base to effect deprotonation at the 5-position.

-

After stirring for a period to ensure complete lithiation, quench the reaction with an excess of crushed dry ice (solid CO₂).

-

Allow the reaction mixture to warm to room temperature.

-

Perform an acidic workup to protonate the carboxylate salt.

-

Extract the product with a suitable organic solvent and purify by crystallization or chromatography.

-

Spectroscopic and Analytical Data

Detailed spectroscopic data is crucial for the characterization of this compound. While high-resolution spectra are not publicly available, typical spectral features can be predicted.

Table 3: Predicted and Known Spectroscopic Data

| Technique | Data/Predicted Features |

| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z 202. Key fragments: m/z 185, 119.[1] |

| FT-IR Spectroscopy | A Bruker Tensor 27 FT-IR spectrum is available on PubChem.[1] Expected peaks: Broad O-H stretch (~3000 cm⁻¹), sharp C=O stretch (~1700 cm⁻¹), C-O stretches, and aromatic C-H and C=C bands. |

| ¹H NMR Spectroscopy | Predicted chemical shifts (ppm): Aromatic protons in the range of 7.0-8.0, and a broad singlet for the carboxylic acid proton (>10 ppm). |

| ¹³C NMR Spectroscopy | Predicted chemical shifts (ppm): Carboxylic acid carbonyl carbon (~170 ppm), aromatic carbons (110-150 ppm), and the CF₂ carbon. |

Role in Drug Development

The primary significance of this compound lies in its use as a key building block for the synthesis of corrector molecules for the cystic fibrosis transmembrane conductance regulator (CFTR) protein.

Intermediate in the Synthesis of Lumacaftor (VX-809)

This carboxylic acid is a precursor to 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropane-1-carboxylic acid, which is a crucial component in the synthesis of Lumacaftor. Lumacaftor is a pharmaceutical agent used in combination with Ivacaftor to treat cystic fibrosis in patients with the F508del mutation.

The synthesis of the cyclopropane derivative involves the reaction of (2,2-difluoro-1,3-benzodioxol-5-yl)-acetonitrile in a multi-step process.

Bioisosteric Considerations

The 2,2-difluoro-1,3-benzodioxole moiety is considered a bioisostere of other aromatic systems. The introduction of fluorine atoms can significantly alter the electronic properties, metabolic stability, and binding interactions of the parent molecule, which are desirable attributes in drug design.

Safety and Handling

This compound is classified as a hazardous substance.

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Precautionary Measures: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Use in a well-ventilated area.

Conclusion

This compound is a compound of significant interest due to its integral role in the synthesis of important pharmaceuticals. Its preparation, while involving multiple steps, utilizes established organic chemistry principles. A deeper understanding of its properties and reactivity is essential for chemists and researchers involved in the design and synthesis of novel therapeutic agents. Further research into more efficient synthetic routes and a comprehensive characterization of its spectroscopic properties would be of great value to the scientific community.

References

Spectroscopic Analysis of 2,2-Difluoro-1,3-benzodioxole-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid (CAS No: 656-46-2), a vital building block in pharmaceutical and agrochemical research. The document details available mass spectrometry (MS) and infrared (IR) spectroscopy data, alongside predicted Nuclear Magnetic Resonance (NMR) data, presented in a clear, tabular format for ease of reference. Detailed experimental protocols and a logical workflow for spectroscopic characterization are also provided.

Molecular Structure and Properties

-

IUPAC Name: this compound[1]

-

Synonyms: 3,4-(Difluoromethylenedioxy)benzoic acid[1]

-

Molecular Formula: C₈H₄F₂O₄[1]

-

Molecular Weight: 202.11 g/mol [1]

Spectroscopic Data Summary

The following sections summarize the available and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~11.0 - 13.0 | Broad Singlet | Carboxylic Acid (-COOH) |

| ~7.9 | Doublet | Aromatic Proton (H-6) |

| ~7.8 | Singlet | Aromatic Proton (H-4) |

| ~7.2 | Doublet | Aromatic Proton (H-7) |

Prediction based on typical chemical shifts for carboxylic acid protons (10-12 ppm) and protons on substituted benzene rings.[2]

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 170 | Carboxylic Acid Carbon (-C OOH) |

| ~148 | Aromatic Carbon (C-3a) |

| ~145 | Aromatic Carbon (C-7a) |

| ~130 | Aromatic Carbon (C-5) |

| ~128 | Aromatic Carbon (C-6) |

| ~115 - 125 (triplet) | Difluoromethylene Carbon (-C F₂) |

| ~112 | Aromatic Carbon (C-4) |

| ~110 | Aromatic Carbon (C-7) |

Prediction based on typical chemical shifts for carbonyl carbons in carboxylic acids (160-180 ppm) and aromatic carbons.[2]

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by several distinct absorption bands, most notably a very broad O-H stretch and a strong C=O stretch.[3]

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Strong, Broad | O-H Stretch (from hydrogen-bonded dimer) |

| 1760 - 1690 | Strong | C=O Stretch (Carbonyl) |

| 1320 - 1210 | Medium | C-O Stretch |

| 1440 - 1395 | Medium | O-H Bend |

| 950 - 910 | Medium, Broad | O-H Bend (Out-of-plane) |

Data derived from characteristic absorption regions for carboxylic acids.[3]

Mass Spectrometry (MS)

Mass spectrometry data obtained via Gas Chromatography-Mass Spectrometry (GC-MS) indicates a primary fragmentation pattern typical for carboxylic acids, involving the loss of hydroxyl and carbonyl groups.

Table 4: GC-MS Fragmentation Data

| m/z | Relative Intensity | Assignment |

| 202 | Top Peak | [M]⁺ (Molecular Ion) |

| 185 | 2nd Highest | [M-OH]⁺ |

| 119 | 3rd Highest | [M-COOH-F]⁺ |

Data sourced from the NIST Mass Spectrometry Data Center.[1]

Experimental Protocols

The following are generalized protocols representative of the methods used to acquire the spectroscopic data cited.

NMR Spectroscopy Protocol

-

Instrumentation: A Bruker Avance-400 spectrometer, or equivalent, operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.

-

Sample Preparation: The sample is dissolved in a deuterated solvent, typically DMSO-d₆ or CDCl₃, to a concentration of 5-10 mg/mL.

-

Internal Standard: Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ 0.00).

-

Data Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C spectra at room temperature. For ¹H NMR, key parameters include a 30° pulse angle, an acquisition time of ~3 seconds, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled pulse sequence is used.[4]

FT-IR Spectroscopy Protocol

-

Instrumentation: A Bruker Tensor 27 FT-IR spectrometer, or equivalent.[1]

-

Technique 1 (KBr Pellet): A small amount of the solid sample is finely ground with potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a thin, transparent pellet, through which the IR beam is passed.[1]

-

Technique 2 (ATR): A small amount of the sample is placed directly onto the crystal (e.g., diamond) of an Attenuated Total Reflectance (ATR) accessory. The IR beam is directed into the crystal, and the resulting evanescent wave interacts with the sample at the surface.[1]

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

GC-MS Protocol

-

Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer.

-

Sample Introduction: The sample, dissolved in a volatile solvent, is injected into the GC inlet where it is vaporized.

-

Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column (e.g., DB-5ms) where separation occurs based on boiling point and polarity.

-

Ionization: As compounds elute from the GC column, they enter the mass spectrometer's ion source, where they are typically ionized by Electron Impact (EI).

-

Mass Analysis: The resulting charged fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole) and detected.

Visualized Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel chemical entity like this compound.

Caption: Logical workflow for the spectroscopic characterization of a chemical compound.

References

A Technical Guide to the Organic Solvent Solubility of 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the predicted solubility based on general chemical principles, and provides detailed experimental protocols for determining both qualitative and quantitative solubility.

Predicted Solubility Profile

This compound is a solid at room temperature. Its solubility in organic solvents is governed by its molecular structure, which includes a polar carboxylic acid group and a larger, more nonpolar aromatic ring system with electron-withdrawing fluorine atoms.

The carboxylic acid group can participate in hydrogen bonding, which generally promotes solubility in polar solvents. Carboxylic acids are typically soluble in organic solvents like ethanol, toluene, and diethyl ether.[1][2] The presence of the larger, hydrophobic benzodioxole ring system may limit its solubility in very polar solvents while enhancing it in less polar organic solvents. The electron-withdrawing nature of the fluorine atoms can also influence its chemical behavior and solubility.[3]

Based on these principles, a qualitative solubility profile can be predicted.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The carboxylic acid group can form strong hydrogen bonds with the solvent. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Soluble to Moderately Soluble | The polar nature of the solvent can interact with the carboxylic acid group, though the absence of hydrogen bond donation from the solvent might result in slightly lower solubility compared to protic solvents. |

| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | The large, nonpolar aromatic portion of the molecule will have favorable interactions with these solvents, but the highly polar carboxylic acid group will disfavor dissolution. |

| Chlorinated | Dichloromethane, Chloroform | Moderately Soluble | These solvents offer a balance of polarity that can accommodate both the polar and nonpolar regions of the molecule. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble to Moderately Soluble | Ethers can act as hydrogen bond acceptors for the carboxylic acid proton, promoting solubility. |

Experimental Protocols for Solubility Determination

Precise solubility data is critical for applications in drug development, such as formulation and process chemistry. The following are standard methodologies for determining the solubility of a crystalline solid like this compound.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., methanol, acetone, toluene, dichloromethane, hexane)

-

Small test tubes

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution. If the solid has completely dissolved, it is considered "soluble."

-

If the solid has not completely dissolved, add an additional 2 mL of the solvent and vortex again.

-

If the solid dissolves after the addition of more solvent, it is "sparingly soluble." If it remains undissolved, it is "insoluble."

-

Repeat this process for each solvent to be tested.

Quantitative Solubility Determination (Shake-Flask Method)

This is a widely accepted method for determining the thermodynamic equilibrium solubility of a compound.

Materials:

-

This compound

-

Chosen organic solvent

-

Scintillation vials or other sealable glass containers

-

Orbital shaker or rotator in a temperature-controlled environment

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrumentation

Procedure:

-

Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial.

-

Add a known volume or mass of the selected solvent to the vial.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 24-72 hours).

-

After equilibration, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, pre-weighed vial. This step removes any undissolved solid particles.

-

Accurately weigh the filtered solution.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method with a standard calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution, to determine the solubility (e.g., in mg/mL or mol/L).

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the quantitative determination of solubility using the shake-flask method.

Caption: A generalized workflow for determining the quantitative solubility of a solid compound in a solvent.

References

In-Depth Technical Guide: Stability and Storage of 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid. The information is curated for professionals in research and drug development who utilize this compound in their work.

Chemical Stability Profile

This compound is generally considered a stable compound under standard laboratory conditions.[1] This stability is attributed to its chemical structure, which features a robust benzodioxole ring and the presence of strong carbon-fluorine bonds.[2][3] Fluorinated organic compounds, particularly perfluoroalkyl carboxylic acids, are known for their exceptional chemical and thermal stability.[2][3][4] The benzodioxole moiety itself is an aromatic system, which confers a high degree of stability.[5]

While specific data on the degradation pathways of this compound are not extensively published, it is prudent to consider potential reactions common to carboxylic acids and aromatic systems. Conditions to avoid include exposure to strong oxidizing agents, excessive heat, and incompatible materials, although specific incompatibilities are not well-documented.[3]

Recommended Storage and Handling

Proper storage and handling are critical to maintain the integrity and purity of this compound. The following table summarizes the recommended conditions based on available safety data sheets and chemical properties.

| Parameter | Recommended Condition | Rationale & Details |

| Temperature | Cool place | To minimize the risk of thermal degradation. |

| Humidity | Dry conditions | To prevent hydrolysis and potential degradation from moisture. |

| Atmosphere | Well-ventilated area | To ensure the dispersion of any potential fumes or dust.[2][3] |

| Container | Tightly closed container | To prevent contamination and exposure to moisture and air.[2][3] |

| Light Exposure | Store in a dark place | Protection from light is recommended to prevent potential photolytic degradation.[3] |

| Incompatibilities | Store away from oxidizing agents | To avoid potential hazardous reactions.[3] |

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for establishing the intrinsic stability of a compound and for developing stability-indicating analytical methods.[6][7] The following is a representative protocol for conducting a forced degradation study on this compound. This protocol is based on general guidelines, such as those from the International Council for Harmonisation (ICH).[6][8]

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

-

This compound

-

HPLC grade water, acetonitrile, and methanol

-

Hydrochloric acid (0.1 M and 1 M)

-

Sodium hydroxide (0.1 M and 1 M)

-

Hydrogen peroxide (3%)

-

Calibrated HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis:

-

Mix equal volumes of the stock solution with 0.1 M HCl and 1 M HCl in separate vials.

-

Keep one set of vials at room temperature and another at 60°C for 24 hours.

-

After the specified time, neutralize the samples with an equivalent amount of NaOH before analysis.

-

-

Base Hydrolysis:

-

Mix equal volumes of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials.

-

Keep one set of vials at room temperature and another at 60°C for 24 hours.

-

After the specified time, neutralize the samples with an equivalent amount of HCl before analysis.

-

-

Oxidative Degradation:

-

Mix equal volumes of the stock solution with 3% hydrogen peroxide.

-

Keep the mixture at room temperature for 24 hours, protected from light.

-

-

Thermal Degradation:

-

Store a sample of the solid compound and a sample of the stock solution in an oven at 80°C for 48 hours.

-

-

Photolytic Degradation:

-

Expose a sample of the solid compound and a sample of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

-

-

-

Sample Analysis:

-

Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC method.[9]

-

The mobile phase and gradient should be optimized to separate the parent compound from all potential degradation products.

-

Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

-

-

Data Interpretation:

-

Calculate the percentage of degradation for each stress condition.

-

Characterize the major degradation products using techniques such as LC-MS to elucidate their structures.

-

Visualizations

Recommended Handling and Storage Workflow

Caption: Workflow for Handling and Storage.

General Workflow for a Forced Degradation Study

References

- 1. Fluorinated Benzodioxoles - Enamine [enamine.net]

- 2. grokipedia.com [grokipedia.com]

- 3. Emerging contaminants of perfluoroalkyl carboxylic acids (PFCAs): a review of sources, occurrence, and accumulation in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

The Biological Significance of 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid: A Technical Overview for Drug Discovery Professionals

Introduction:

2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid is a fluorinated organic compound that has garnered significant interest within the pharmaceutical and medicinal chemistry sectors. While not possessing inherent biological activity itself, it serves as a critical structural motif and a key synthetic intermediate in the development of novel therapeutic agents. Its primary role is as a foundational building block for more complex molecules, most notably in the creation of modulators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, which is implicated in the pathophysiology of cystic fibrosis. This technical guide provides a comprehensive overview of the biological context of this compound, focusing on the activity of the molecules derived from it and the experimental methodologies used in their evaluation.

Role as a Synthetic Intermediate in CFTR Modulators

Extensive research and patent literature highlight the utility of this compound in the synthesis of potent and selective CFTR modulators. The benzodioxole moiety, particularly with the difluoro substitution, is a key pharmacophore that contributes to the desirable pharmacokinetic and pharmacodynamic properties of the final drug candidates.

The general synthetic workflow involves the coupling of this compound with other chemical entities to construct the final complex molecule. This workflow can be conceptually illustrated as follows:

Biological Activity of Derived CFTR Modulators

The final compounds synthesized using this compound have demonstrated significant biological activity as CFTR modulators. These modulators can be broadly categorized as either potentiators or correctors.

-

CFTR Potentiators: These molecules enhance the function of CFTR protein that is already present at the cell surface. They increase the probability of the channel being open, thereby facilitating the transport of chloride ions.

-

CFTR Correctors: These compounds aid in the proper folding and trafficking of mutant CFTR protein to the cell membrane. In many cystic fibrosis-causing mutations, the protein is misfolded and degraded before it can reach its site of action.

The signaling pathway affected by these CFTR modulators is central to ion and water transport across epithelial cell membranes. A simplified representation of this pathway is provided below:

Quantitative Data on Derived Compounds

While no quantitative data exists for the biological activity of this compound itself, the final CFTR modulators have been extensively characterized. The following table summarizes representative data for such compounds, illustrating their potency.

| Compound Class | Assay Type | Endpoint | Representative Value |

| CFTR Corrector | Cell-based functional assay | EC50 | 10 - 100 nM |

| CFTR Potentiator | Electrophysiological assay | EC50 | 50 - 500 nM |

Experimental Protocols

The evaluation of the biological activity of CFTR modulators derived from this compound involves specialized in vitro assays. A key experimental technique is the Ussing chamber assay .

Ussing Chamber Assay for CFTR Activity:

This technique measures ion transport across epithelial tissues or cultured cell monolayers.

Methodology:

-

Cell Culture: Epithelial cells expressing the CFTR protein (often genetically engineered to express specific mutants) are cultured on permeable supports to form a polarized monolayer.

-

Ussing Chamber Setup: The permeable support with the cell monolayer is mounted in an Ussing chamber, which separates the apical and basolateral compartments.

-

Electrophysiological Measurement: The chamber is equipped with electrodes to measure the short-circuit current (Isc), which is a direct measure of net ion transport across the epithelium.

-

Assay Protocol:

-

The baseline Isc is recorded.

-

A cAMP agonist (e.g., forskolin) is added to activate CFTR.

-

The test compound (CFTR modulator) is added to either the apical or basolateral side.

-

The change in Isc is measured. An increase in Isc indicates enhanced CFTR-mediated chloride secretion.

-

-

Data Analysis: The concentration-response relationship is determined to calculate the EC50 of the compound.

A schematic of the experimental workflow is presented below:

This compound is a pivotal molecule in the field of drug discovery, not for its own biological effects, but as an indispensable component in the synthesis of advanced therapeutic agents. Its incorporation into CFTR modulators has been instrumental in the development of treatments for cystic fibrosis. Understanding its role as a key building block and the biological activity of its derivatives is crucial for researchers and scientists working on the next generation of targeted therapies. The experimental protocols outlined provide a foundation for the continued evaluation and optimization of these life-changing medicines.

An In-depth Technical Guide to 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid, its derivatives, and analogs. It covers their synthesis, chemical properties, and biological activities, with a focus on their potential applications in drug discovery and agricultural sciences. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel chemical entities.

Core Compound: this compound

This compound is a synthetic organic compound featuring a benzodioxole core with a difluoromethylenedioxy bridge and a carboxylic acid group at the 5-position. The presence of the difluoro group enhances the metabolic stability and modulates the electronic properties of the molecule, making it an attractive scaffold for the design of bioactive compounds.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 656-46-2 | [1] |

| Molecular Formula | C₈H₄F₂O₄ | [1] |

| Molecular Weight | 202.11 g/mol | [1] |

| Appearance | White to pale brown or pale grey crystals or powder | [2] |

| Melting Point | 151.5-157.5 °C | [2] |

| SMILES | C1=CC2=C(C=C1C(=O)O)OC(O2)(F)F | |

| InChI Key | VJLDRFCNFNQTTH-UHFFFAOYSA-N |

Safety Information

This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] Appropriate personal protective equipment should be used when handling this chemical.

Synthesis of the Core Compound and its Derivatives

The synthesis of this compound and its derivatives typically starts from the corresponding 1,3-benzodioxole, which can be fluorinated to introduce the difluoromethylenedioxy group. The carboxylic acid functionality can then be introduced or modified to generate a library of derivatives, including esters, amides, and other analogs.

Synthesis of the Parent Scaffold: 2,2-Difluoro-1,3-benzodioxole

A common route to the parent 2,2-difluoro-1,3-benzodioxole involves the fluorination of 2,2-dichloro-1,3-benzodioxole.

Experimental Protocol: Fluorination of 2,2-dichloro-1,3-benzodioxole

This protocol is adapted from a patented procedure.

-

Reactants:

-

2,2-dichloro-1,3-benzodioxole

-

Potassium fluoride (KF)

-

Potassium hydrogen fluoride (KHF₂) (catalyst)

-

Tetramethylene sulfone (solvent)

-

-

Procedure:

-

In a three-necked round-bottom flask equipped with a stirrer and condenser, charge anhydrous potassium fluoride and tetramethylene sulfone.

-

Add 2,2-dichloro-1,3-benzodioxole and a catalytic amount of potassium hydrogen fluoride to the mixture.

-

Heat the reaction mixture to 140°C with stirring.

-

Monitor the reaction progress by gas chromatography.

-

After completion, cool the mixture and add water to dissolve the inorganic salts.

-

The organic phase, containing 2,2-difluoro-1,3-benzodioxole, is separated and purified by distillation.

-

Synthesis of this compound Derivatives

The carboxylic acid group of the core compound serves as a versatile handle for the synthesis of various derivatives.

Esters can be readily synthesized by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or a coupling agent.

General Experimental Protocol: Ester Synthesis

-

To a solution of this compound in a suitable solvent (e.g., dichloromethane), add the desired alcohol and a catalytic amount of a strong acid (e.g., sulfuric acid) or a coupling agent (e.g., DCC).

-

Stir the reaction mixture at room temperature or under reflux until the reaction is complete, as monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is worked up by washing with water and brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentrating under reduced pressure.

-

The crude ester is then purified by column chromatography or recrystallization.

Amides are typically prepared by activating the carboxylic acid, for example, by converting it to the corresponding acyl chloride, followed by reaction with an amine.

Experimental Protocol: Two-Step Amide Synthesis via Acyl Chloride

Step 1: Synthesis of 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride

-

To this compound, add thionyl chloride (SOCl₂) in excess, optionally in an inert solvent like toluene.

-

Reflux the mixture until the evolution of gas ceases.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride, which can be used in the next step without further purification.

Step 2: Amide Formation

-

Dissolve the crude 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath and add the desired amine, followed by a base such as triethylamine or pyridine, to neutralize the HCl formed during the reaction.

-

Stir the reaction mixture at room temperature until completion.

-

Perform an aqueous workup, followed by drying and concentration of the organic phase.

-

Purify the resulting amide by column chromatography or recrystallization.

Logical Workflow for Derivative Synthesis

Caption: General synthesis routes for ester and amide derivatives.

Biological Activities and Potential Applications

Derivatives of the this compound core have shown promise in various biological applications, primarily in agriculture and medicine.

Auxin Receptor Agonists for Plant Growth Promotion

A series of N-(benzo[d][3][4]dioxol-5-yl)-2-(one-benzylthio) acetamides, which are structurally related to the core compound, have been identified as potent auxin receptor agonists.[3] These compounds promote root growth in plants like Arabidopsis thaliana and Oryza sativa (rice).[3]

Mechanism of Action: Auxin Signaling Pathway

These compounds are thought to mimic the natural plant hormone auxin. They bind to the TRANSPORT INHIBITOR RESPONSE 1 (TIR1) auxin receptor, which is part of an SCF-type ubiquitin ligase complex.[3] This binding event promotes the degradation of Aux/IAA transcriptional repressors, thereby activating the expression of auxin-responsive genes that are involved in root development and other growth processes.[3]

References

- 1. This compound | C8H4F2O4 | CID 608772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 97+% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]

- 4. researchgate.net [researchgate.net]

The Emergence of a Key Building Block: A Technical Guide to 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid, a pivotal intermediate in modern medicinal chemistry. While its initial discovery is not discretely documented in a singular publication, its history is intrinsically linked to the development of fluorinated benzodioxoles for applications in agrochemicals and, most notably, as a crucial component in the synthesis of advanced Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators. This guide details its physicochemical properties, provides a representative experimental protocol for its synthesis, and explores its significant role in the development of therapeutics for cystic fibrosis.

Introduction: A Molecule of Growing Importance

This compound (DFBCA) has emerged from relative obscurity to become a molecule of significant interest to the pharmaceutical industry. Its unique structural features, particularly the difluorinated methylene bridge, impart desirable properties to larger molecules, including enhanced metabolic stability and binding affinity. This has made it a sought-after building block in the design of novel therapeutics. The primary driver for the recent surge in interest in DFBCA is its integral role in the synthesis of cutting-edge drugs for the treatment of cystic fibrosis.

Historical Context and Discovery

The precise first synthesis of this compound is not well-documented in a landmark publication. Instead, its origins can be traced through a timeline of patent literature and the evolving applications of its parent scaffold, 2,2-difluoro-1,3-benzodioxole.

The parent compound, 2,2-difluoro-1,3-benzodioxole, has been known for several decades and was initially explored for its potential in agrochemical applications. Patents from the late 1970s describe the synthesis and use of 2,2-difluoro-1,3-benzodioxole derivatives for the preparation of insecticides and acaricides.[1] The synthesis of the parent benzodioxole was a key step, often achieved through a halogen exchange reaction from the more easily prepared 2,2-dichloro-1,3-benzodioxole.[1]

The carboxylation of this parent molecule to form the 5-carboxylic acid derivative likely occurred as chemists sought to create a versatile handle for further chemical modifications. The carboxylic acid group provides a convenient point for amide bond formation, a common strategy in drug discovery for linking molecular fragments.

The true "discovery" of the importance of this compound can be linked to the extensive research and development efforts in the field of cystic fibrosis by companies such as Vertex Pharmaceuticals.[2][3] As medicinal chemists designed and synthesized vast libraries of compounds to identify potent CFTR modulators, the 2,2-difluoro-1,3-benzodioxole-5-carboxamide moiety emerged as a key pharmacophore in several successful drug candidates, including the corrector molecule ABBV/GLPG-2222.[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, characterization, and application in chemical synthesis.

| Property | Value | Source |

| Molecular Formula | C₈H₄F₂O₄ | [6] |

| Molecular Weight | 202.11 g/mol | [6] |

| CAS Number | 656-46-2 | [6] |

| Appearance | White to pale brown or pale grey crystals or powder | [7] |

| Melting Point | 151.5-157.5 °C | [7] |

| IUPAC Name | This compound | [6] |

| InChI Key | VJLDRFCNFNQTTH-UHFFFAOYSA-N | [6] |

| SMILES | C1=CC2=C(C=C1C(=O)O)OC(O2)(F)F | [6] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from catechol. The first step involves the formation of the 2,2-difluoro-1,3-benzodioxole core, followed by carboxylation at the 5-position. While direct Friedel-Crafts carboxylation can be challenging, a common and effective method involves metallation of the aromatic ring followed by quenching with carbon dioxide.

Below is a representative experimental workflow for the synthesis, based on established chemical principles and analogous transformations.[8]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2,2-Difluoro-1,3-benzodioxole

A detailed protocol for the synthesis of the parent 2,2-difluoro-1,3-benzodioxole can be adapted from various patented procedures.[1] A common method involves the reaction of catechol with a gem-difluorinating agent.

Materials:

-

Catechol

-

Dibromodifluoromethane (CBr₂F₂)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a stirred solution of catechol in DMF, add potassium carbonate.

-

Slowly add dibromodifluoromethane to the mixture at a controlled temperature.

-

The reaction is stirred at an elevated temperature until completion, monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled, quenched with water, and extracted with a suitable organic solvent (e.g., diethyl ether).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by distillation to yield 2,2-difluoro-1,3-benzodioxole as a colorless liquid.

Step 2: Carboxylation to this compound

The following protocol is based on the well-established method of directed ortho-metallation followed by carboxylation, adapted from a similar synthesis of a regioisomer.[8]

Materials:

-

2,2-Difluoro-1,3-benzodioxole

-

n-Butyllithium (n-BuLi) in hexanes

-

Dry tetrahydrofuran (THF)

-

Dry ice (solid CO₂)

-

Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 2,2-difluoro-1,3-benzodioxole in dry THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes dropwise to the stirred solution. The reaction is typically exothermic and the temperature should be maintained below -70 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

-

In a separate flask, crush a sufficient amount of dry ice.

-

Carefully quench the reaction by pouring the cold organolithium solution onto the crushed dry ice with vigorous stirring. Alternatively, the crushed dry ice can be added portion-wise to the reaction mixture.

-

Allow the mixture to warm to room temperature.

-

Acidify the reaction mixture to a pH of approximately 2 with aqueous HCl.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.

Role in Drug Development: The CFTR Connection

The primary application of this compound in modern drug development is as a key building block for the synthesis of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators. Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, which leads to the production of a dysfunctional CFTR protein. This protein is an ion channel responsible for the transport of chloride ions across cell membranes.

CFTR modulators are small molecules that can partially restore the function of the mutated CFTR protein. They are broadly classified into two main types:

-

Correctors: These molecules help to correct the misfolding of the CFTR protein, allowing it to traffic to the cell surface.

-

Potentiators: These molecules enhance the opening of the CFTR channel once it is at the cell surface.

This compound is a crucial component in the synthesis of several potent CFTR correctors. It is typically incorporated into the final drug molecule via an amide bond formation. The presence of the difluorobenzodioxole moiety is thought to contribute to the overall efficacy and pharmacokinetic profile of these drugs.

Conclusion

This compound represents a fascinating example of how a relatively simple organic molecule can become a cornerstone in the development of life-changing medicines. While its early history is intertwined with the broader development of fluorinated aromatics, its recent prominence is a direct result of the targeted and innovative drug discovery efforts in the field of cystic fibrosis. The synthetic accessibility of this compound, coupled with the beneficial properties it imparts to larger drug molecules, ensures that it will remain a valuable tool for medicinal chemists for the foreseeable future. Further research into derivatives of this scaffold may unlock new therapeutic possibilities for a range of diseases.

References

- 1. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]

- 2. vrtx.com [vrtx.com]

- 3. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | C8H4F2O4 | CID 608772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, 97+% 1 g | Request for Quote [thermofisher.com]

- 8. erowid.org [erowid.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Amides from 2,2-Difluoro-1,3-benzodioxole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of amides from 2,2-difluoro-1,3-benzodioxole-5-carboxylic acid, a valuable building block in medicinal chemistry. The resulting amide-containing molecules have shown significant potential in drug discovery, particularly in the development of modulators for the cystic fibrosis transmembrane conductance regulator (CFTR).[1][2][3][4]

The 2,2-difluoro-1,3-benzodioxole moiety is a key pharmacophore in several investigational drugs. Its unique electronic properties can contribute to improved metabolic stability and binding affinity. The amide bond, one of the most common linkages in pharmaceuticals, is crucial for constructing these complex molecules.

This document outlines the two primary methods for the synthesis of amides from this compound:

-

Activation to an Acid Chloride followed by Amination: A robust and widely used method that involves the conversion of the carboxylic acid to a more reactive acid chloride, which then readily reacts with an amine.

-

Direct Amide Coupling: A one-pot method that utilizes coupling reagents to facilitate the direct formation of an amide bond between the carboxylic acid and an amine.

Quantitative Data Summary

The following table summarizes various reagents and conditions for the synthesis of amides from this compound. Please note that specific yields for the amide coupling step are not always detailed in the literature, as this reaction is often part of a multi-step synthesis.

| Method | Activating/Coupling Reagent | Base | Solvent(s) | Typical Conditions |

| Acid Chloride Formation | Thionyl chloride (SOCl₂) | N/A | Toluene, Dichloromethane (DCM) | Reflux |

| Amine Coupling (from Acid Chloride) | N/A | Triethylamine (TEA), Pyridine, DIEA | Dichloromethane (DCM), Tetrahydrofuran (THF) | 0 °C to room temperature |

| Direct Amide Coupling | HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | DIEA (Diisopropylethylamine) | DMF (Dimethylformamide) | Room temperature |

| Direct Amide Coupling | HBTU (HBTU) | Triethylamine (TEA) | Dichloromethane (DCM) | Room temperature |

| Direct Amide Coupling | BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) | DIEA (Diisopropylethylamine) | DMF (Dimethylformamide) | Room temperature |

Experimental Protocols

Protocol 1: Synthesis of Amides via Acid Chloride Formation

This two-step protocol involves the initial conversion of the carboxylic acid to the corresponding acid chloride, followed by reaction with the desired amine.

Step 1: Synthesis of 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride

-

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Toluene or Dichloromethane (DCM)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

-

Procedure:

-

To a solution of this compound (1.0 eq) in toluene or DCM, add thionyl chloride (2.0-3.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

-

Allow the reaction to cool to room temperature.

-

Concentrate the mixture under reduced pressure to remove excess thionyl chloride and solvent. The resulting crude 2,2-difluoro-1,3-benzodioxole-5-carbonyl chloride is often used in the next step without further purification.

-

Step 2: Amide Formation

-

Materials:

-